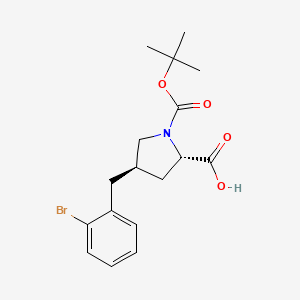

(2S,4R)-4-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

説明

“(2S,4R)-4-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “2S,4R” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “tert-butoxycarbonyl” is a protective group often used in organic synthesis, and “2-Bromobenzyl” indicates a benzyl group with a bromine atom attached.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the addition of the bromobenzyl group, and the protection of the carboxylic acid with the tert-butoxycarbonyl group. The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring would likely be puckered due to the strain of the five-membered ring, and the bromobenzyl and tert-butoxycarbonyl groups would add steric bulk.Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atom on the benzyl group could be replaced in a nucleophilic substitution reaction, and the carboxylic acid could be deprotected to reveal the free acid.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom and the carboxylic acid could make it relatively polar, affecting its solubility in different solvents.科学的研究の応用

Organic Synthesis and Medicinal Chemistry Applications

Development of Chiral Auxiliaries and Ligands : Research has shown the utility of related compounds in the synthesis of chiral auxiliaries and ligands, which are crucial for asymmetric synthesis. For instance, studies have detailed the synthesis of pyrrolidine-based compounds with potential applications as chiral auxiliaries or in asymmetric catalysis, highlighting their significance in creating enantioselective reactions (Brenner et al., 2003).

Antilipidemic Agents : The synthesis of optical isomers of pyrrolidine-derived compounds has been explored for their biological evaluation as antilipidemic agents. These studies indicate the potential of pyrrolidine derivatives in the development of new therapeutic agents targeting lipid metabolism (Ohno et al., 1999).

Material Science Applications

- Polymer Synthesis : Pyrrolidine derivatives have been used in the synthesis of polymers. For example, research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from tert-butylcatechol demonstrates the role of these compounds in creating materials with high thermal stability and solubility in polar solvents (Hsiao et al., 2000).

Catalysis

- Catalytic Applications : Some pyrrolidine derivatives have been explored for their catalytic properties, especially in ethylene polymerization. The synthesis of pyrrolide-imine benzyl complexes of zirconium and hafnium and their application in efficient ethylene polymerization catalysis is one example, showcasing the potential of these compounds in industrial catalysis processes (Matsui et al., 2004).

Biological Activity

- Influenza Neuraminidase Inhibitors : The design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores have been a focus of medicinal chemistry research. Such studies contribute to the development of antiviral agents, with specific compounds demonstrating potent inhibitory activity against influenza neuraminidase (Wang et al., 2001).

Antioxidant and Anticholinergic Activities

- Natural Product Synthesis : The synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, including natural products, and their evaluation for antioxidant and anticholinergic activities illustrate the broader implications of pyrrolidine derivatives in synthesizing bioactive molecules with potential health benefits (Rezai et al., 2018).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on its reactivity and toxicity, which are not known without further information.

将来の方向性

The future directions for research on this compound would depend on its potential applications. If it’s a useful synthetic intermediate, research might focus on improving its synthesis. If it’s a potential drug, research might focus on testing its efficacy and safety.

特性

IUPAC Name |

(2S,4R)-4-[(2-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMSQKPARGTEGV-RISCZKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376011 | |

| Record name | (2S,4R)-4-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

959576-34-2 | |

| Record name | (2S,4R)-4-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

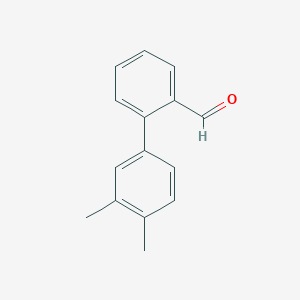

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1607818.png)